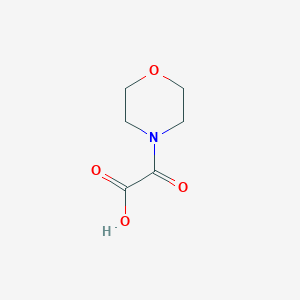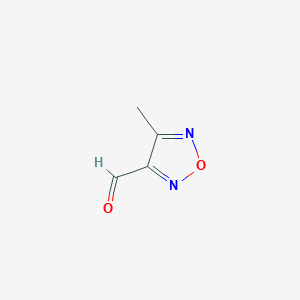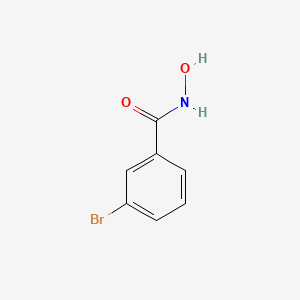
吗啉-4-基(氧代)乙酸
描述
Morpholin-4-yl(oxo)acetic acid is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol It is characterized by the presence of a morpholine ring attached to an acetic acid moiety, with an oxo group at the alpha position
科学研究应用
Morpholin-4-yl(oxo)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
安全和危害
未来方向
生化分析
Biochemical Properties
Morpholin-4-yl(oxo)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with protein kinase C (PKC) receptors, where it inhibits the activity of PKC enzymes by interfering with their ability to bind to phospholipids on the cell membrane . This inhibition prevents the formation of an enzyme complex required for signal transduction pathways. Additionally, Morpholin-4-yl(oxo)acetic acid is used in the preparation of pyrrolidine-fused fullerene multicarboxylates by photoreaction .
Cellular Effects
Morpholin-4-yl(oxo)acetic acid influences various cellular processes and cell types. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKC activity, Morpholin-4-yl(oxo)acetic acid disrupts signal transduction pathways, leading to altered cellular responses . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, Morpholin-4-yl(oxo)acetic acid affects cellular metabolism by interfering with metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of Morpholin-4-yl(oxo)acetic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Morpholin-4-yl(oxo)acetic acid binds to PKC receptors, inhibiting their activity and preventing the formation of enzyme complexes required for signal transduction . This inhibition leads to downstream effects on cellular processes and gene expression. Additionally, Morpholin-4-yl(oxo)acetic acid interacts with other enzymes and proteins, modulating their activity and influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Morpholin-4-yl(oxo)acetic acid change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Morpholin-4-yl(oxo)acetic acid remains stable under specific conditions, but its degradation can lead to reduced efficacy and altered cellular responses . Long-term exposure to Morpholin-4-yl(oxo)acetic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular processes and gene expression.
Dosage Effects in Animal Models
The effects of Morpholin-4-yl(oxo)acetic acid vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects on cellular functions and metabolic pathways. At higher doses, Morpholin-4-yl(oxo)acetic acid can cause toxic or adverse effects, including cellular damage and altered physiological responses . Threshold effects have been observed, indicating that there is a specific dosage range within which Morpholin-4-yl(oxo)acetic acid exerts its optimal effects.
Metabolic Pathways
Morpholin-4-yl(oxo)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . This compound is metabolized through specific pathways, leading to the formation of intermediate metabolites that further influence cellular functions and processes.
Transport and Distribution
The transport and distribution of Morpholin-4-yl(oxo)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The transport mechanisms ensure that Morpholin-4-yl(oxo)acetic acid reaches its target sites, where it exerts its biochemical effects.
Subcellular Localization
Morpholin-4-yl(oxo)acetic acid exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . The subcellular localization of Morpholin-4-yl(oxo)acetic acid is crucial for its interaction with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions
Morpholin-4-yl(oxo)acetic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: Morpholine and chloroacetic acid.
Conditions: Basic medium, often using sodium hydroxide or potassium hydroxide.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of morpholin-4-yl(oxo)acetic acid.
Industrial Production Methods
In an industrial setting, the production of morpholin-4-yl(oxo)acetic acid may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality morpholin-4-yl(oxo)acetic acid.
化学反应分析
Types of Reactions
Morpholin-4-yl(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield morpholin-4-yl(oxo)acetic acid derivatives with additional oxo groups.
- Reduction may produce morpholin-4-yl(hydroxy)acetic acid.
- Substitution reactions can lead to a variety of morpholine derivatives with different functional groups.
作用机制
The mechanism of action of morpholin-4-yl(oxo)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to morpholin-4-yl(oxo)acetic acid include:
Morpholin-4-yl-acetic acid: Lacks the oxo group but retains the morpholine and acetic acid moieties.
(5-Morpholin-4-yl(phenyl)methyl)-1H-tetrazol-1-yl)acetic acid: Contains a tetrazole ring in addition to the morpholine and acetic acid moieties.
(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid: Features a chromen ring system with an oxo group and an acetic acid moiety.
Uniqueness
Morpholin-4-yl(oxo)acetic acid is unique due to the presence of both a morpholine ring and an oxo group at the alpha position of the acetic acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-morpholin-4-yl-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(6(9)10)7-1-3-11-4-2-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYYXXAPCEGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572429 | |
| Record name | (Morpholin-4-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28911-34-4 | |
| Record name | (Morpholin-4-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)










![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)
